1-(3-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
1-(3-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H14BrNO3 It is characterized by the presence of a bromobenzoyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-(3-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoic acid and tetrahydropyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like thionyl chloride to convert 3-bromobenzoic acid to its corresponding acid chloride. This intermediate is then reacted with the tetrahydropyridine derivative under controlled conditions to form the desired product.
Industrial Production: Industrial production methods may involve the use of high-speed mechanical mixing or ball milling techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1-(3-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-(3-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential anticholinesterase and antibacterial activities.
Industry: It is utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
1-(3-bromobenzoyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO3/c14-11-5-1-3-9(7-11)12(16)15-6-2-4-10(8-15)13(17)18/h1,3-5,7H,2,6,8H2,(H,17,18) |
InChI Key |
DZJPBXQMTJVSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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